

STOCK2S-26016 discovery and development

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Compound of Interest		
Compound Name:	STOCK2S-26016	
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An In-depth Technical Guide to the Discovery and Development of **STOCK2S-26016**, a WNK Signaling Inhibitor

Introduction

STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway. [1][2] It has been identified as a tool compound for studying the physiological and pathological roles of WNK kinases, which are crucial regulators of ion homeostasis and have been implicated in hypertension and cancer.[2][3] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **STOCK2S-26016**.

Discovery

STOCK2S-26016 was identified through a chemical library screening of over 17,000 compounds.[4] The screening aimed to discover inhibitors of the interaction between WNK kinases and their substrate, Ste20/SPS1-related proline/alanine-rich kinase (SPAK).[4][5] This was achieved using fluorescence correlation spectroscopy, a technique that can detect the binding of small molecules to proteins.[4] From this high-throughput screening, STOCK2S-26016 emerged as a promising hit compound that disrupts the WNK-SPAK signaling axis.[5]

Physicochemical Properties

A summary of the key physicochemical properties of **STOCK2S-26016** is presented in Table 1.



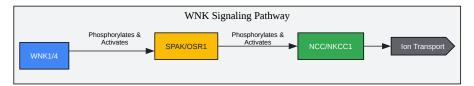
Property	Value	Reference	
Chemical Name	7-Ethoxy-N3-(2- furanylmethyl)-3,9- acridinediamine		
Molecular Formula	C20H19N3O2	[1]	
Molecular Weight	333.38 g/mol	[1]	
CAS Number	332922-63-1	[1]	
Purity	≥98%	[1]	
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol	[1]	

Mechanism of Action

STOCK2S-26016 functions as an inhibitor of the WNK signaling pathway.[1][2] Specifically, it disrupts the interaction between WNK kinases (WNK1 and WNK4) and the SPAK/OSR1 kinases.[3][4] This is achieved by binding to the CCT (conserved C-terminal) domain of SPAK, which prevents its interaction with WNKs.[5] By inhibiting this interaction, **STOCK2S-26016** prevents the WNK-mediated phosphorylation and activation of SPAK/OSR1.[4] Downstream, this leads to a reduction in the phosphorylation of cation-chloride cotransporters such as the Na-K-2Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2]







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Mechanism of action of STOCK2S-26016 in the WNK signaling pathway.

Preclinical Development and Biological Activity

The biological activity of **STOCK2S-26016** has been characterized in several in vitro studies. These studies have demonstrated its inhibitory effects on the WNK signaling pathway and its potential therapeutic applications.

In Vitro Kinase Inhibition

STOCK2S-26016 has been shown to inhibit WNK4 and WNK1 with IC50 values of 16 μ M and 34.4 μ M, respectively.[2] The inhibitory concentrations for SPAK and NCC phosphorylation in different cell lines are summarized in Table 2.



Cell Line	Target	Effect	Concentration Range	Reference
mpkDCT cells	SPAK and NCC phosphorylation	Dose-dependent reduction	25-200 μΜ	[2][5]
MOVAS cells	SPAK and NKCC1 phosphorylation	Dose-dependent reduction	50-200 μΜ	[2]

Effects on Cancer Cell Lines

In addition to its role in regulating ion transport, the WNK signaling pathway has been implicated in cancer progression. **STOCK2S-26016** has been shown to inhibit the migration and invasion of cancer cells in vitro.[1]

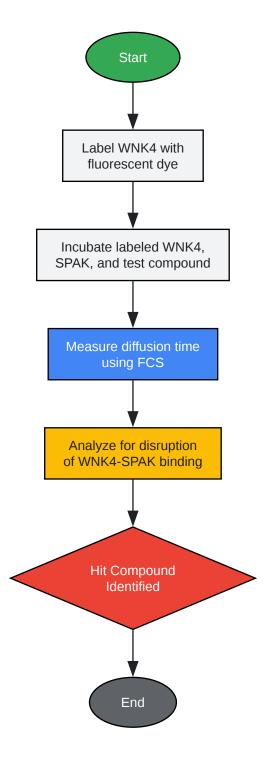
Experimental Protocols Fluorescence Correlation Spectroscopy (FCS) for Screening

The discovery of **STOCK2S-26016** was facilitated by a high-throughput screening assay using fluorescence correlation spectroscopy.[4]

- Objective: To identify small molecules that inhibit the interaction between WNK4 and SPAK.
- Methodology:
 - Recombinant WNK4 and SPAK proteins are purified.
 - WNK4 is labeled with a fluorescent dye.
 - The labeled WNK4 is incubated with SPAK in the presence of compounds from a chemical library.
 - The binding of WNK4 to SPAK is measured by detecting changes in the diffusion time of the fluorescently labeled WNK4 using FCS.



Compounds that disrupt the WNK4-SPAK interaction are identified as hits.



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Workflow for the fluorescence correlation spectroscopy screening assay.

In Vitro Phosphorylation Assays



To assess the inhibitory effect of **STOCK2S-26016** on downstream signaling, in vitro phosphorylation assays are performed in cell lines such as mouse distal convoluted tubule (mDCT) cells.[2]

- Objective: To measure the effect of STOCK2S-26016 on the phosphorylation of SPAK and NCC.
- Methodology:
 - mDCT cells are cultured to confluency.
 - The cells are treated with varying concentrations of **STOCK2S-26016**.
 - Cell lysates are collected and subjected to SDS-PAGE and Western blotting.
 - Phosphorylation of SPAK and NCC is detected using phospho-specific antibodies.
 - The intensity of the phosphorylated protein bands is quantified to determine the dosedependent inhibitory effect of STOCK2S-26016.

Conclusion and Future Directions

STOCK2S-26016 is a valuable research tool for elucidating the complex roles of the WNK signaling pathway. Its ability to inhibit the WNK-SPAK interaction and subsequent downstream signaling events provides a means to study the physiological and pathological processes regulated by this pathway. While it has shown promise in in vitro models of cancer, further preclinical studies are required to evaluate its pharmacokinetic and pharmacodynamic properties in vivo.[4] Such studies will be crucial in determining the potential of **STOCK2S-26016** or its analogs as therapeutic agents for conditions such as hypertension and cancer.

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